
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorophenyl group adds unique properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions, including the addition of the fluorophenyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis machines that can handle multiple steps in a controlled environment. The use of high-throughput techniques and advanced purification methods ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the fluorophenyl group.
Aplicaciones Científicas De Investigación
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino-3-methylpentanoic acid
- (2R,3S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino-3-(tert-butoxy)butanoic acid
Uniqueness
The presence of the fluorophenyl group in (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in scientific research and industry.
Propiedades
Fórmula molecular |
C25H22FNO4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-16-7-5-6-15(12-16)13-22(27)23(24(28)29)25(30)31-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |
Clave InChI |
ZCHBBLGTJJQZDL-OZAIVSQSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CC(=CC=C4)F)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=CC=C4)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
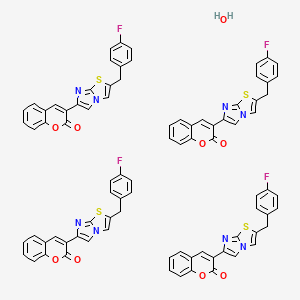
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
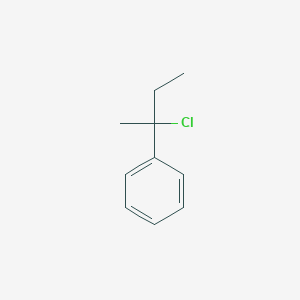
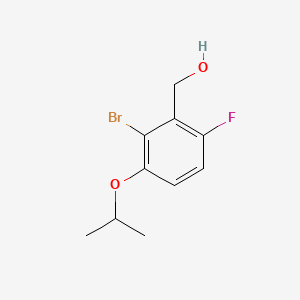
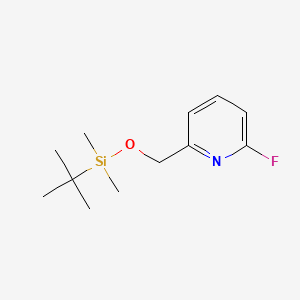
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)

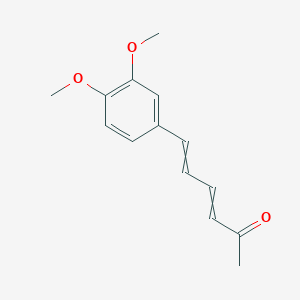
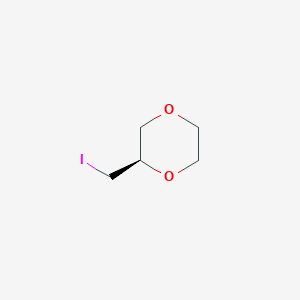
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
